Nicardipine N-Oxide

Description

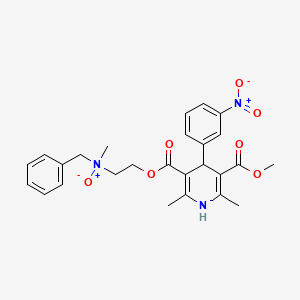

Structure

3D Structure

Properties

Molecular Formula |

C26H29N3O7 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

N-benzyl-2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-N-methylethanamine oxide |

InChI |

InChI=1S/C26H29N3O7/c1-17-22(25(30)35-4)24(20-11-8-12-21(15-20)28(32)33)23(18(2)27-17)26(31)36-14-13-29(3,34)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 |

InChI Key |

JPVQZRYGWSPTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC[N+](C)(CC2=CC=CC=C2)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Preparation Methodologies for Nicardipine N Oxide

Synthetic Routes for N-Oxidation

The core transformation in the synthesis of Nicardipine (B1678738) N-Oxide is the oxidation of the tertiary amine group in the Nicardipine side chain. This can be achieved through various chemical and biological methods.

Exploration of Chemical Oxidation Methods for Tertiary Amines

Commonly used reagents for the N-oxidation of tertiary amines include:

Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidizing agent. The reaction is typically carried out in a suitable solvent such as methanol (B129727) or water. While the uncatalyzed reaction can be slow, the rate can be enhanced by the use of catalysts. nih.gov

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for N-oxidation and are often used for their reliability and high yields. nih.gov The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. However, the use of peroxyacids may be less suitable for industrial-scale synthesis due to cost and safety considerations. acs.org

Caro's Acid (Peroxymonosulfuric Acid): Prepared by reacting concentrated sulfuric acid with hydrogen peroxide, Caro's acid is a powerful oxidizing agent that can effectively convert tertiary amines to N-oxides.

Sodium Percarbonate: In the presence of a rhenium-based catalyst, sodium percarbonate can serve as an efficient oxygen source for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

The following table summarizes various chemical oxidation methods applicable to the synthesis of Nicardipine N-Oxide from Nicardipine.

| Oxidizing Agent | Typical Catalyst | Typical Solvent(s) | General Reaction Conditions | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | None or Metal Catalysts (e.g., RuCl₃) | Methanol, Water, Acetonitrile (B52724)/Water | Room temperature to elevated temperatures | nih.govasianpubs.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane, Chloroform | 0°C to room temperature | nih.gov |

| 2-Sulfonyloxaziridines (e.g., Davis' reagents) | None | Chloroform | Room temperature | asianpubs.org |

| Sodium Percarbonate | Rhenium-based catalysts | Not specified | Mild conditions | organic-chemistry.org |

| Bromamine-T | Ruthenium trichloride (B1173362) (RuCl₃) | Acetonitrile/Water | 80°C, alkaline pH | researchgate.net |

Enzymatic Biotransformation Approaches for Regio-selective N-Oxide Formation

Enzymatic methods offer the potential for high regio- and stereoselectivity in chemical transformations. While specific studies on the enzymatic N-oxidation of Nicardipine to its N-oxide are not extensively documented in publicly available literature, flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the N-oxidation of various xenobiotics containing a tertiary amine group.

The theoretical application of an FMO system to Nicardipine would involve incubating the drug with a preparation of the enzyme, either in isolated form or within a whole-cell system, along with necessary cofactors such as NADPH and molecular oxygen. This approach could offer a green and highly specific route to this compound.

Microbial Bioconversion for Targeted N-Oxide Production

Similar to enzymatic approaches, whole-cell microbial bioconversion presents a potential route for the synthesis of this compound. Certain microorganisms possess enzymatic machinery capable of oxidizing tertiary amines. This process would involve screening various microbial strains for their ability to transform Nicardipine into its N-oxide. The selected microorganism would then be cultured in a suitable fermentation medium containing Nicardipine as a substrate. The biotransformation would proceed under controlled conditions of temperature, pH, and aeration.

Isolation and Purification Strategies for this compound

Following the synthesis of this compound, it must be isolated from the reaction mixture and purified to a high degree. The purification strategy will depend on the synthetic method employed and the nature of the impurities present.

Common purification techniques include:

Extraction: If the reaction is performed in an aqueous medium, the product can be extracted into an organic solvent. The choice of solvent will depend on the polarity of this compound.

Crystallization: This is a powerful technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Chromatography: For high-purity requirements, chromatographic techniques are often employed.

Column Chromatography: Using a stationary phase like silica (B1680970) gel or alumina, the crude product can be purified by eluting with a suitable solvent gradient.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers very high resolution and is suitable for obtaining highly pure samples of this compound, often used for the preparation of analytical reference standards.

Forced degradation studies on Nicardipine have utilized High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its degradation products. researchgate.netresearchgate.net A similar chromatographic system could be adapted for the purification of this compound.

Yield Optimization and Process Chemistry Considerations

Optimizing the yield and developing a robust process are crucial for the large-scale production of this compound. Key considerations include:

Stoichiometry of Reagents: The molar ratio of the oxidizing agent to Nicardipine needs to be carefully controlled to maximize the conversion to the N-oxide while minimizing side reactions and the formation of impurities.

Reaction Temperature and Time: These parameters are critical for controlling the reaction rate and selectivity. Lower temperatures may be required to prevent degradation of the product or starting material. The reaction progress should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

Solvent Selection: The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation.

Work-up Procedure: The post-reaction work-up, including quenching of excess oxidant and removal of by-products, is essential for obtaining a clean crude product before final purification. For instance, excess hydrogen peroxide can be quenched with reagents like sodium thiosulfate (B1220275) or manganese dioxide. nih.gov

Impurity Profiling: A thorough understanding of the potential impurities that can form during the synthesis is necessary. This includes unreacted starting material, over-oxidation products, and by-products from side reactions. Analytical methods must be developed to detect and quantify these impurities.

Advanced Analytical Characterization and Structural Elucidation of Nicardipine N Oxide

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating Nicardipine (B1678738) N-Oxide from the parent drug and other related substances. The development of robust and sensitive methods is essential for accurate quantification, particularly at the low concentrations typical of metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the routine analysis and quantification of Nicardipine and its metabolites. A validated reverse-phase HPLC (RP-HPLC) method provides the necessary specificity and precision for this purpose.

Method development typically focuses on optimizing the separation between Nicardipine and Nicardipine N-Oxide. Due to the introduction of the polar N-oxide functional group, this compound is more hydrophilic than its parent compound and thus elutes earlier under typical reverse-phase conditions. A gradient elution is often employed to achieve optimal resolution and peak shape for both compounds within a reasonable analysis time.

A representative set of chromatographic conditions is detailed below:

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5

Mobile Phase B: Acetonitrile (B52724)

Flow Rate: 1.0 mL/min

Detection: UV at 237 nm

Elution Program: A gradient starting with a higher proportion of aqueous mobile phase (e.g., 70% A) and ramping to a higher proportion of organic modifier (e.g., 70% B).

Under these conditions, a typical retention time for this compound would be approximately 5.8 minutes, while the more lipophilic parent, Nicardipine, would be retained longer, eluting at approximately 9.2 minutes.

Method validation is performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized in the table below.

| Validation Parameter | Typical Finding / Acceptance Criterion | Description |

|---|---|---|

| Specificity | Peak purity index > 0.999; baseline resolution from Nicardipine and other potential impurities. | Ensures the detector signal corresponds to only the analyte of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 0.1-10 µg/mL. | Demonstrates a direct proportional relationship between concentration and detector response. |

| Accuracy | Recovery between 98.0% and 102.0% at three concentration levels. | Measures the closeness of the experimental value to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.5% for six replicate injections. | Indicates the consistency of results for analyses performed under the same conditions. |

| Limit of Quantification (LOQ) | 0.1 µg/mL (Signal-to-Noise Ratio ≥ 10:1). | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

For the analysis of trace levels of this compound, particularly in biological samples like plasma or urine, the sensitivity of HPLC-UV may be insufficient. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers significantly enhanced sensitivity and selectivity. The UPLC system utilizes columns with sub-2 µm particles, providing superior resolution and faster analysis times compared to conventional HPLC.

The mass spectrometer, typically a triple quadrupole (QqQ) instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This technique involves the selective monitoring of a specific precursor-to-product ion transition, which is unique to the analyte. This process filters out chemical noise, resulting in exceptionally low detection limits.

For this compound (C₂₆H₂₉N₃O₇, Nominal Mass: 495.5 g/mol ), the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 496.5 is selected as the precursor ion in the first quadrupole. This ion is fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. The selection of two distinct transitions—one for quantification (quantifier) and one for confirmation (qualifier)—ensures a high degree of confidence in the identification.

| Parameter | Value / Condition |

|---|---|

| Chromatographic System | UPLC System |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 496.5 |

| Product Ion (Quantifier) | m/z 148.1 |

| Product Ion (Qualifier) | m/z 299.2 |

| Collision Energy | Optimized for each transition (e.g., 25 eV) |

This UPLC-MS/MS approach allows for the quantification of this compound at picogram-to-nanogram levels, making it the gold standard for pharmacokinetic and metabolism studies.

Spectroscopic Methods for Definitive Structural Assignment

While chromatography provides separation and quantification, spectroscopic methods are required for the definitive elucidation of a molecule's chemical structure. Mass spectrometry is the primary tool for confirming the identity of this compound.

The initial step in structural confirmation involves coupling an LC system to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer. Unlike the nominal mass measurements from a quadrupole, HRMS provides a highly accurate mass measurement of the analyte, typically with an error of less than 5 parts per million (ppm).

This technique is used to confirm the elemental composition of the metabolite. The molecular formula of Nicardipine is C₂₆H₂₉N₃O₆. The formation of an N-oxide metabolite involves the addition of a single oxygen atom, resulting in the elemental composition C₂₆H₂₉N₃O₇ for this compound. The accurate mass measurement of the protonated molecule [M+H]⁺ provides strong evidence for this transformation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₉N₃O₇ |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 496.20783 |

| Observed Mass (m/z) | 496.20751 |

| Mass Error | -0.65 ppm |

The observed mass, which is +15.9949 Da higher than that of the parent Nicardipine [M+H]⁺ ion, and the sub-ppm mass error, strongly support the assignment of the molecular formula C₂₆H₂₉N₃O₇.

To pinpoint the location of the oxidation on the Nicardipine scaffold, tandem mass spectrometry (LC/MS/MS) is employed. The fragmentation pattern (product ion spectrum) of this compound is compared to that of the parent drug. The analysis of key fragment ions and neutral losses provides definitive structural information.

The protonated this compound ion (m/z 496.2) is isolated and fragmented. Key observations from its product ion spectrum include:

Neutral Loss of Water: A characteristic fragmentation pathway for many N-oxides is the neutral loss of H₂O (18.01 Da). The observation of a prominent fragment ion at m/z 478.2 ([M+H-H₂O]⁺) is a strong indicator that the modification occurred at a nitrogen atom, specifically the pyridine (B92270) nitrogen, forming the N-oxide.

Conservation of Side-Chain Fragments: The fragmentation of the N-benzyl-N-methylaminoethyl ester side chain produces characteristic ions. The presence of fragments at m/z 148.1 and m/z 91.1 (the benzyl (B1604629) cation), which are also observed in the fragmentation spectrum of the parent Nicardipine, indicates that the side chain itself is unmodified.

This comparative fragmentation analysis confirms that the +16 Da mass shift is localized to the dihydropyridine (B1217469) core and is consistent with oxidation at the pyridine nitrogen, thus confirming the structure as this compound.

| Observed Fragment (m/z) | Proposed Structure / Neutral Loss | Structural Significance |

|---|---|---|

| 478.2 | [M+H - H₂O]⁺ | Confirms the presence of the N-oxide moiety through characteristic water loss. |

| 148.1 | [C₁₀H₁₄N]⁺ | Identifies the intact N-benzyl-N-methylamino fragment from the side chain. |

| 91.1 | [C₇H₇]⁺ | Confirms the presence of the benzyl group, a substructure of the side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. A Certificate of Analysis for this compound confirms that its structure was verified using 400 MHz ¹H NMR in DMSO-d₆. lgcstandards.com

Although the specific chemical shifts are not publicly available, the expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the dihydropyridine ring, the methyl groups, the methylene (B1212753) groups of the side chain, the aromatic protons of the nitrophenyl and benzyl groups, and the N-methyl group. The presence of the N-oxide moiety would induce changes in the chemical shifts of the neighboring protons compared to Nicardipine, particularly the protons of the N-benzyl and N-methyl groups.

The ¹³C NMR spectrum would display signals for each unique carbon atom in this compound. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine and aromatic rings, the methyl carbons, and the carbons of the N-substituted side chain. The N-oxidation is expected to influence the chemical shifts of the carbons in the side chain attached to the nitrogen atom.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 165-175 |

| Aromatic/Dihydropyridine (C=C) | 100-150 |

| O-CH₂ | 60-70 |

| N-CH₂ | 50-60 |

| N-CH₃ | 40-50 |

Note: These are general predicted ranges and actual values may vary.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, typically those separated by two or three bonds. This would allow for the tracing of the proton networks within the dihydropyridine ring and the side chains, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different structural fragments of the molecule, such as the connection of the side chains to the dihydropyridine ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Spectrofluorometric Analysis

Spectrofluorometry is a valuable analytical technique for the quantitative determination of fluorescent compounds. The fluorescence properties of 1,4-dihydropyridine (B1200194) (DHP) derivatives, including nicardipine, are influenced by their chemical structure. Generally, the 1,4-DHP ring is essential for the pharmacological activity and can be a source of fluorescence. innovareacademics.inresearchgate.net However, the presence of certain substituents, such as the nitro group in nicardipine, can quench fluorescence. innovareacademics.in Analytical methods for the parent drug, nicardipine, often involve chemical modification, such as the reduction of the nitro group to a highly fluorescent amino group, to enable sensitive spectrofluorometric detection. innovareacademics.in

The introduction of an N-oxide functional group to a heterocyclic system can significantly alter its photophysical properties, acting as a "fluorescence switch". acs.orgrsc.org N-oxidation can reconstruct the electron "push-pull" system within a molecule, often leading to red-shifted absorption and emission spectra and an increased Stokes shift. acs.orgsci-hub.se For some non-fluorescent heterocyclic compounds like pyridine, N-oxidation can induce fluorescence by creating a viable electron push-pull system, particularly when an electron-donating group is also present. sci-hub.se Conversely, for other scaffolds, it may decrease fluorescence. acs.org

In the specific case of this compound, where an N-oxide moiety is present on the tertiary amine of the side chain, direct experimental data on its intrinsic fluorescence properties are not extensively documented in the reviewed literature. However, based on the general principles of aromatic N-oxides, its fluorescence characteristics would be distinct from the parent nicardipine. The N-oxide group, being highly polar and capable of forming hydrogen bonds, influences the molecular environment and electronic transitions. rsc.orgnih.gov Any analytical spectrofluorometric method would need to characterize the specific excitation and emission wavelengths for this compound and evaluate the quantum yield to assess its suitability for direct quantitative analysis or for its use in fluorescent probes. researchgate.net

Table 1: Potential Influence of N-Oxidation on Spectrofluorometric Properties

| Property | Parent Compound (Nicardipine) | Expected Effect on this compound | Rationale |

| Intrinsic Fluorescence | Weak or quenched due to the nitro group. innovareacademics.in | Potentially altered; may be weak or moderate. | The N-oxide group modifies the overall electronic structure and polarity of the side chain. acs.orgnih.gov |

| Excitation Wavelength (λex) | Method-dependent (e.g., 364 nm after reduction). innovareacademics.in | Requires experimental determination. | N-oxidation typically causes a red-shift in absorption spectra. acs.orgsci-hub.se |

| Emission Wavelength (λem) | Method-dependent (e.g., 460 nm after reduction). innovareacademics.in | Requires experimental determination. | N-oxidation typically causes a red-shift in emission spectra. acs.orgsci-hub.se |

| Stokes Shift | Not applicable for direct measurement. | Potentially large. | Introduction of a polar N-O bond can create a significant difference between absorption and emission maxima. sci-hub.se |

| Quantum Yield (Φf) | Low for the native molecule. | Requires experimental determination. | The N-oxide functionality can either enhance or decrease quantum yield depending on the molecular scaffold. acs.org |

Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of molecules. The parent compound, nicardipine, possesses two primary redox-active centers: the 1,4-dihydropyridine ring, which is susceptible to oxidation, and the aromatic nitro group, which is reducible. lupinepublishers.comlupinepublishers.com The electrochemical oxidation of the 1,4-DHP ring is an irreversible, diffusion-controlled process that proceeds via a two-electron, two-proton mechanism to yield the corresponding pyridine derivative. researchgate.net

The introduction of the N-oxide group in this compound is expected to significantly influence its electrochemical profile. Aromatic N-oxides are generally more resistant to oxidation and more easily reduced compared to their parent tertiary amines. nih.gov The N-oxide functional group acts as an electron-withdrawing group, which can anodically shift the reduction potential of the molecule. mdpi.com

The expected redox behavior of this compound would involve:

Oxidation of the Dihydropyridine Ring: The primary oxidation peak corresponding to the conversion of the 1,4-DHP ring to its pyridine analogue would likely remain the most prominent anodic feature. researchgate.net The precise potential may be shifted compared to nicardipine due to the electronic influence of the N-oxide on the distant side chain.

Redox Behavior of the N-Oxide Group: The N-oxide group itself is electrochemically active and can be reduced. researchgate.net This would introduce a new cathodic process not seen in the voltammetry of the parent nicardipine. The reduction of aromatic N-oxides can be a complex process, but it provides a distinct electrochemical signature for the N-oxide derivative. nih.gov

Cyclic voltammetry studies on this compound would be crucial for determining the specific potentials for these redox events, assessing the reversibility of each step, and understanding the reaction mechanisms. Such data is vital for developing selective electrochemical sensors or methods for its quantification in the presence of the parent drug. researchgate.net

Table 2: Expected Redox Reactions of this compound

| Redox Process | Involved Moiety | Expected Behavior | Comparison to Parent Nicardipine |

| Oxidation | 1,4-Dihydropyridine Ring | Irreversible oxidation to the pyridine ring. researchgate.net | Similar mechanism, potential may be slightly shifted. |

| Reduction | m-Nitro Group | Reversible or quasi-reversible reduction to a nitro radical anion, followed by further reduction steps. uchile.cl | Present in both, potential may be slightly shifted. |

| Reduction | N-Oxide Group | Irreversible reduction to the corresponding tertiary amine. researchgate.net | New redox process, absent in the parent compound. |

Crystallographic Studies and Polymorphism (if observed for N-Oxide)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical characteristic of active pharmaceutical ingredients as it can affect physicochemical properties such as solubility, stability, and bioavailability. google.com The parent compound, nicardipine hydrochloride, is known to exhibit polymorphism, with at least two forms, designated α and β, having been identified and studied. innovareacademics.in These polymorphs show differences in their physicochemical properties, including photostability. innovareacademics.in Additionally, various solvates of nicardipine hydrochloride have been isolated and characterized. uchile.cl

However, a review of the available scientific literature indicates a lack of specific crystallographic data for this compound. There are no published reports detailing its single-crystal X-ray diffraction analysis, unit cell parameters, space group, or the existence of polymorphs. While polymorphism is a common phenomenon in drug-like molecules, it must be experimentally verified for each specific compound. google.com

Therefore, it cannot be confirmed whether this compound exhibits polymorphism. Future research involving crystallization studies under various conditions (e.g., different solvents, temperatures, and cooling rates) coupled with analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) would be required to investigate the potential existence of different crystalline forms of this compound.

Application of Chemometrics in Analytical Method Development

Chemometrics involves the application of mathematical and statistical methods to extract maximal chemical information from experimental data. nih.gov It is an indispensable tool in modern pharmaceutical analysis, particularly for method development, validation, and impurity profiling. longdom.orgbiomedres.us The analysis of this compound, especially in the presence of the parent drug and other potential degradation products, presents a complex analytical challenge where chemometrics can be highly beneficial. nih.gov

The application of chemometrics in developing analytical methods for this compound would primarily focus on:

Experimental Design (DoE): DoE is used to systematically optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov For separating this compound from nicardipine, DoE could be used to study the effects of multiple variables simultaneously (e.g., mobile phase composition, pH, column temperature, flow rate) to find the optimal conditions for resolution, peak shape, and analysis time with a minimum number of experiments. nih.gov

Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are crucial for handling complex data from spectroscopic and chromatographic instruments. longdom.org

PCA can be used in impurity profiling to analyze data from multiple batches, identifying variations and detecting the presence of unknown impurities or patterns in degradation. longdom.orgresearchgate.net

PLS is a regression technique used to build predictive models. It can be applied to spectroscopic data (e.g., UV-Vis, FT-IR) to quantify this compound in a mixture without complete physical separation, a process known as multivariate calibration. nih.gov

Forced Degradation Studies: Chemometrics is instrumental in analyzing the data from forced degradation studies, which are performed to establish the stability-indicating nature of an analytical method. nih.gov By applying multivariate analysis to the data from samples stressed under acidic, basic, oxidative, and photolytic conditions, it is possible to resolve co-eluting peaks and understand the degradation pathways of this compound. researchgate.netnih.gov

By integrating these chemometric tools, robust, reliable, and validated analytical methods can be developed for the accurate characterization and quantification of this compound, ensuring compliance with regulatory standards for drug quality and safety. mdpi.com

Table 3: Application of Chemometric Tools for this compound Analysis

| Chemometric Tool | Application in Analytical Method Development | Specific Goal for this compound |

| Design of Experiments (DoE) | Optimization of chromatographic separation conditions. nih.gov | Achieve baseline separation of this compound from nicardipine and other related substances. |

| Principal Component Analysis (PCA) | Exploratory data analysis, pattern recognition, and outlier detection. longdom.org | Classify batches based on their impurity profiles; identify samples with atypical degradation patterns. |

| Partial Least Squares (PLS) | Multivariate calibration and regression. nih.gov | Quantify this compound using spectroscopic data (e.g., UV, IR) in the presence of interfering substances. |

| Multivariate Curve Resolution (MCR) | Deconvolution of co-eluting peaks in chromatography or overlapping spectral signals. nih.govmdpi.com | Resolve the chromatographic peak of this compound from a closely eluting impurity in a complex mixture. |

Degradation Pathways and Stability Kinetics of Nicardipine N Oxide

Forced Degradation Study Design and Execution

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. biomedres.us These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. biomedres.usmdpi.com For Nicardipine (B1678738) N-Oxide, this involves exposure to oxidative, photolytic, and hydrolytic stress.

Oxidative Stress Degradation (e.g., Hydrogen Peroxide Induced)

Oxidative degradation is a common pathway for many pharmaceuticals. mdpi.com In the case of nicardipine and its derivatives, the dihydropyridine (B1217469) ring is susceptible to oxidation. psu.edu Studies on nicardipine have shown that exposure to hydrogen peroxide (H2O2) leads to the formation of a single major degradation product. researchgate.netresearchgate.net This product is formed through the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) analogue. niph.go.jp

While specific studies focusing solely on Nicardipine N-Oxide are limited, the oxidative degradation of the parent compound, nicardipine, provides valuable insights. Forced degradation studies on nicardipine using 5% hydrogen peroxide have been conducted, resulting in the identification of an oxidative degradant. researchgate.netresearchgate.net It is plausible that under similar oxidative stress, the N-oxide functional group in this compound could also be susceptible to further reactions, although the primary degradation is expected to involve the dihydropyridine ring.

| Stress Condition | Reagent/Condition | Observation | Primary Degradation Product |

|---|---|---|---|

| Oxidative | Hydrogen Peroxide (e.g., 3-30%) | Formation of a major degradation product. researchgate.netresearchgate.net | Pyridine analogue of Nicardipine. niph.go.jp |

Photolytic Degradation Kinetics and Mechanism (UV and Daylight Exposure)

Photostability is a crucial parameter, as exposure to light can induce significant degradation. mdpi.com Nicardipine itself is known to be susceptible to photodegradation upon exposure to both UV and daylight, leading to the formation of a pyridine derivative. niph.go.jp Studies have demonstrated that 1,4-dihydropyridine (B1200194) derivatives, in general, are prone to photodegradation. niph.go.jp

Forced degradation studies on nicardipine have employed exposure to UV radiation, resulting in the formation of four distinct photolytic degradation products. researchgate.netresearchgate.net The kinetics of this degradation have been investigated and appear to follow first-order kinetics. niph.go.jp The degradation process involves the oxidation of the dihydropyridine ring. niph.go.jp Given the structural similarity, this compound is also expected to be sensitive to light, likely undergoing similar degradation of the dihydropyridine ring.

| Light Source | Exposure Time | Observed Degradation of Nicardipine | Kinetic Model |

|---|---|---|---|

| UV Radiation | Up to 210 minutes | Formation of four degradation products. researchgate.netresearchgate.net | First-order kinetics. niph.go.jp |

| Daylight/Fluorescent Lamp | Several days | Formation of a pyridine analogue. niph.go.jp | First-order kinetics. niph.go.jp |

Hydrolytic Degradation Mechanisms (Acidic, Basic, and Neutral Conditions)

Hydrolysis is a key degradation pathway for drugs with ester functionalities. Nicardipine contains two ester groups, making it susceptible to hydrolysis, particularly under basic conditions. researchgate.net

Acidic Conditions: Studies on nicardipine have shown it to be relatively stable under acidic conditions (e.g., 1 M HCl), with no significant degradation observed even after heating. researchgate.netbiomedres.us It is anticipated that this compound would exhibit similar stability in acidic media.

Basic Conditions: In contrast, nicardipine is highly susceptible to degradation in basic solutions (e.g., 0.4 M NaOH). researchgate.netresearchgate.net This rapid degradation involves the hydrolysis of the ester linkages, leading to the formation of two major degradation products. researchgate.netresearchgate.net The rate of alkaline hydrolysis is significant, with approximately 50% of the drug degrading within an hour at 60°C in 0.4 M NaOH. researchgate.net

Neutral Conditions: Under neutral pH conditions, nicardipine has been found to be stable. psu.edu

| Condition | Reagent/Condition | Stability of Nicardipine | Degradation Products |

|---|---|---|---|

| Acidic | 1 M HCl, 60°C | Stable. researchgate.netbiomedres.us | None observed. researchgate.net |

| Basic | 0.4 M NaOH, 60°C | Highly unstable, ~50% degradation in 1 hour. researchgate.net | Two major hydrolytic products. researchgate.netresearchgate.net |

| Neutral | Water | Stable. psu.edu | None observed. |

Identification and Structural Characterization of Secondary Degradation Products of this compound

While the primary degradation of nicardipine under various stress conditions is well-documented, the specific secondary degradation products of this compound are less characterized in publicly available literature. However, based on the known degradation pathways of nicardipine, the secondary degradation products of its N-oxide derivative would likely arise from further reactions of the initial degradants.

For instance, following the primary photolytic or oxidative degradation of the dihydropyridine ring to a pyridine ring, subsequent reactions could occur at the N-oxide site or the ester groups, especially under harsh conditions. Similarly, after initial hydrolysis of the ester groups under basic conditions, the resulting carboxylic acid and alcohol moieties could undergo further reactions. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for the separation and identification of these complex mixtures of degradation products. researchgate.netresearchgate.net

Kinetic Modeling of N-Oxide Formation and Subsequent Degradation

The formation of this compound is a metabolic process, and its subsequent degradation would follow specific kinetic models depending on the conditions. The photodegradation of nicardipine has been shown to follow first-order kinetics. niph.go.jp It is reasonable to assume that the photodegradation of this compound would also adhere to a first-order model, where the rate of degradation is directly proportional to the concentration of the N-oxide.

The hydrolytic degradation of nicardipine under alkaline conditions also demonstrates characteristics of a first-order reaction. researchgate.net Therefore, the base-catalyzed hydrolysis of the ester groups in this compound would likely be modeled using first-order kinetics as well. The rate constant (k) for this degradation would be dependent on factors such as temperature and the concentration of the base. researchgate.net

Impact of Environmental Factors on N-Oxide Stability

The stability of this compound is significantly influenced by several environmental factors.

pH: As established in the hydrolytic degradation studies, pH is a critical factor. The compound is expected to be relatively stable in neutral and acidic environments but highly unstable under basic conditions due to the rapid hydrolysis of its ester linkages. researchgate.netresearchgate.netbiomedres.us

Light: Exposure to UV and visible light is a major cause of degradation, leading to the oxidation of the dihydropyridine ring. niph.go.jp Therefore, protection from light is essential to maintain the stability of this compound.

Oxygen: The presence of oxygen, especially in combination with light or certain catalysts, can accelerate the oxidative degradation of the dihydropyridine ring. mdpi.com

Metal Ions: Metal ions can act as catalysts in oxidation reactions. mdpi.com Although not specifically documented for this compound, their presence could potentially increase the rate of its degradation.

Metabolic Investigations and Biotransformation Pathways of Nicardipine N Oxide Preclinical Focus

In Vitro Metabolic Profiling Using Biological Matrices

The in vitro metabolism of nicardipine (B1678738), and by extension the formation of its N-oxide metabolite, has been investigated using various biological preparations, primarily liver microsomes from different species. These studies are crucial for understanding the initial steps of biotransformation and for predicting in vivo metabolic pathways.

Studies in Liver Microsomes (e.g., Human, Rat, Dog, Monkey)

Liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes. Research has shown that nicardipine is extensively metabolized by liver microsomes. drugbank.com The rate of metabolism, however, varies significantly across different species.

In one study, the metabolic rates of nicardipine in liver preparations were compared among rats, dogs, and monkeys. The rate of metabolism in rat liver was found to be 1.76 µmol/g of tissue per 20 minutes. nih.gov In contrast, the rates in dog and monkey livers were considerably lower, at 0.45 and 0.55 µmol/g of tissue per 20 minutes, respectively. nih.gov This species-specific difference in metabolic rate correlates well with the observed plasma clearance values in vivo. nih.gov

| Species | Metabolism Rate (µmol/g tissue per 20 min) |

|---|---|

| Rat | 1.76 |

| Dog | 0.45 |

| Monkey | 0.55 |

Role of Specific Cytochrome P450 Isoforms (CYP) and Flavin-Containing Monooxygenases (FMO) in N-Oxidation

The formation of N-oxide metabolites can be catalyzed by two major enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMO). optibrium.comresearchgate.net

For many tertiary amine drugs, N-oxidation is a significant metabolic pathway. researchgate.net While CYPs are well-known for their role in a wide range of oxidative reactions, FMOs are particularly recognized for the oxidation of nucleophilic heteroatoms like nitrogen and sulfur. optibrium.comresearchgate.net FMOs utilize NADPH and molecular oxygen to monooxygenate various substrates. taylorandfrancis.com The FMO family consists of five active isoforms in humans (FMO1-5). optibrium.comoptibrium.com

While the specific contribution of FMOs to nicardipine N-oxidation has not been extensively detailed in the available literature, the general role of FMOs in N-oxide formation is well-established for other compounds. optibrium.comtaylorandfrancis.com For example, FMO3 is known to metabolize a portion of nicotine (B1678760) to nicotine N'-oxide and is also involved in the N-oxidation of clozapine. taylorandfrancis.com Given that nicardipine contains a tertiary amine in its side chain, it is plausible that FMOs could contribute to the formation of Nicardipine N-Oxide. However, further specific studies are required to confirm and quantify the role of FMO isoforms in this particular metabolic step.

Enzymatic Kinetics and Reaction Mechanisms of N-Oxidation

The enzymatic kinetics of N-oxidation reactions often follow Michaelis-Menten kinetics, characterized by parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). These parameters can vary depending on the specific enzyme isoform and the substrate.

The mechanism of N-oxidation by FMOs is proposed to be an SN2-type reaction. optibrium.comoptibrium.com An oxygen atom is transferred from a flavin adenine (B156593) dinucleotide (FAD) peroxide intermediate within the enzyme's active site to the nucleophilic nitrogen atom of the substrate. optibrium.comoptibrium.com The formation of this peroxide and the subsequent regeneration of FAD are independent of the substrate. optibrium.comoptibrium.com

For CYP-mediated reactions, the mechanism is more complex, involving a catalytic cycle that includes substrate binding, electron transfer, and oxygen activation. While the oxidation of the dihydropyridine (B1217469) ring of nicardipine is a major pathway, the specific kinetics of N-oxidation at the tertiary amine have not been fully elucidated. The formation of N-oxides can sometimes be a minor pathway compared to other metabolic reactions like dealkylation, and the relative rates are highly dependent on the specific drug, the animal species, and the experimental conditions. researchgate.net

Species-Specific Metabolic Divergence in N-Oxide Formation and Further Biotransformation

Significant species differences have been observed in the metabolism of many drugs, and nicardipine is no exception. nih.gov As mentioned earlier, the rate of nicardipine metabolism in liver microsomes is substantially higher in rats compared to dogs and monkeys. nih.gov

These differences extend to the types and proportions of metabolites formed. For example, in vitro studies with clozapine, another drug that undergoes N-oxidation, showed that the rate of formation of its N-oxide and desmethyl metabolites varied with species, sex, and strain of the animals from which the liver microsomes were derived. nih.gov A similar pattern of species-dependent metabolism is seen with perospirone, where the proportions of metabolites differed between rat, monkey, and human liver S9 fractions. nih.gov

While the urinary metabolites of nicardipine are qualitatively similar across rats, dogs, monkeys, and humans, their relative amounts differ. nih.gov In dogs and humans, the most abundant urinary metabolite results from the debenzylation of the N-benzyl-N-methylaminoethyl ester side chain. nih.gov In contrast, in rats and monkeys, the major pathway involves hydrolysis of the same side chain to a carboxylic acid, along with oxidation of the dihydropyridine ring. nih.gov This suggests that the downstream metabolism of the initial metabolites, which could include the N-oxide, also shows species-specific divergence.

Identification of Downstream Metabolites Derived from this compound

The metabolism of a drug often proceeds through multiple sequential steps, with initial metabolites serving as substrates for further biotransformation. N-oxides themselves can be further metabolized. researchgate.net The primary downstream metabolic pathways for N-oxides typically involve dealkylation and/or reduction back to the parent tertiary amine. researchgate.net

For nicardipine, the major identified urinary metabolite in humans is a glucuronide conjugate of a hydroxylated form. medicines.org.ukeuropa.eu This metabolite is formed through the oxidative cleavage of the N-methylbenzyl moiety and oxidation of the pyridine (B92270) ring. medicines.org.ukeuropa.eu While this does not directly identify downstream metabolites of the N-oxide, it highlights the complexity of nicardipine's biotransformation. It is conceivable that this compound could undergo similar transformations, such as dealkylation or further oxidation at other positions on the molecule, before conjugation and excretion. However, specific studies identifying and quantifying the downstream metabolites of this compound are not extensively available in the public domain.

Potential for Metabolic Shunting and Interplay with other Biotransformation Pathways

Metabolic shunting refers to the phenomenon where the inhibition or saturation of one metabolic pathway leads to an increased flux of the drug through an alternative biotransformation route. Given that nicardipine is metabolized by multiple CYP isoforms, including CYP3A4, CYP2C8, and CYP2D6, there is a potential for metabolic interplay. pharm.or.jpresearchgate.net

For instance, if the primary pathway of dihydropyridine oxidation by CYP3A4 becomes saturated or is inhibited by a co-administered drug, the metabolism of nicardipine could be shunted towards other pathways, potentially increasing the formation of metabolites like the N-oxide if it is formed by a different enzyme system (e.g., FMO or other CYP isoforms). Nicardipine itself has been shown to be a relatively potent inhibitor of several CYP isoforms in vitro, including CYP2D6, CYP3A4, CYP2C8, and CYP2C19. researchgate.netemcrit.org This self-inhibition could also lead to a shift in its own metabolic profile over time or with increasing concentrations.

Impurity Profiling and Quality Control Considerations for Nicardipine N Oxide

Development of Stability-Indicating Methods for Nicardipine (B1678738) N-Oxide as an Impurity

Stability-indicating analytical methods are crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation. The development of such methods for nicardipine and its impurities, including Nicardipine N-oxide, is a key aspect of pharmaceutical quality control.

Forced degradation studies are instrumental in developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress to generate potential degradation products. elixirpublishers.comgre.ac.uk This allows for the identification of likely impurities that may form during the shelf-life of the product.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of nicardipine and its impurities. elixirpublishers.comlupinepublishers.comlupinepublishers.com Reversed-phase HPLC (RP-HPLC) methods, in particular, have proven effective. elixirpublishers.comlupinepublishers.com In one such method, a C18 column is used with a mobile phase consisting of a mixture of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). elixirpublishers.comlupinepublishers.com The selection of the appropriate column, mobile phase composition, pH, and detector wavelength is critical for achieving adequate separation of this compound from the parent drug and other impurities. elixirpublishers.comgre.ac.uk

For instance, a stability-indicating RP-HPLC method was developed using a C18 column and a mobile phase of triethylamine-phosphoric acid buffer (pH 3.5) and acetonitrile (35:65, v/v), with detection at 353 nm. elixirpublishers.com Another study utilized a C18 column with a mobile phase of 70% methanol and 0.01M triethylamine (B128534) in acetic acid (pH 4) for the determination of nicardipine and its degradation products. lupinepublishers.com The use of mass spectrometry (MS) in conjunction with HPLC (HPLC-MS) can aid in the identification and characterization of degradation products, including this compound. gre.ac.ukresearchgate.net

The validation of these stability-indicating methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. elixirpublishers.cominnovareacademics.in

Quantification and Control of Trace-Level this compound Impurity

Once a stability-indicating method is established, it can be used for the routine quantification and control of trace-level impurities like this compound in both the drug substance and the final drug product. Regulatory authorities set strict limits for impurities in pharmaceutical products to ensure their safety and quality.

The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method are critical parameters for controlling trace-level impurities. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. lupinepublishers.comresearchgate.net For example, one RP-HPLC method reported an LOD of 0.011 μg/mL and an LOQ of 0.036 μg/mL for nicardipine degradation products. lupinepublishers.comresearchgate.net Another method reported an LOD and LOQ of 0.024 µg/mL and 0.08 µg/mL, respectively. researchgate.net

The control of this compound and other impurities is achieved through a combination of measures, including:

Process Control: Stringent control over the manufacturing process to minimize the formation of impurities. researchgate.net This includes controlling factors such as light and oxygen exposure, as nicardipine is known to be photolabile and susceptible to oxidation. gre.ac.ukgoogle.com

Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of potential impurities.

Packaging and Storage: Using appropriate packaging and storing the drug product under recommended conditions to prevent degradation during its shelf life. google.com

The acceptable limits for impurities are typically defined in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), or in the marketing authorization for the specific drug product. synzeal.com

Establishment of Reference Standards for Regulatory Compliance

Reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of a drug substance and for the quantification of impurities. The availability of a well-characterized reference standard for this compound is essential for accurate and reliable impurity testing and for demonstrating regulatory compliance. synzeal.comsynzeal.com

The United States Pharmacopeia (USP) provides a reference standard for this compound, which is an analytical material intended for such purposes. usp.org This reference standard is accompanied by a certificate of analysis providing comprehensive characterization data. simsonpharma.comclearsynth.com

The establishment of a reference standard involves:

Synthesis and Purification: The impurity is synthesized and purified to a very high degree.

Characterization: The structure and purity of the compound are unequivocally confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. innovareacademics.in

Certification: The certified reference standard is then made available with detailed documentation to be used by pharmaceutical manufacturers and regulatory laboratories.

Pharmacological and Biochemical Evaluation of Nicardipine N Oxide in Vitro and Theoretical

Computational Chemistry and Molecular Modeling of N-Oxide Interactions

Currently, there is a lack of publicly available research specifically detailing the computational chemistry and molecular modeling of Nicardipine (B1678738) N-Oxide's interactions. However, we can theorize on the potential impact of the N-oxide functional group on the molecule's behavior based on general principles of computational chemistry.

The introduction of an N-oxide group to the tertiary amine of the side chain of nicardipine would significantly alter its physicochemical properties. The N-oxide moiety is polar and capable of acting as a hydrogen bond acceptor. This change would be expected to increase the molecule's polarity and water solubility compared to the parent nicardipine.

Molecular modeling simulations, such as Density Functional Theory (DFT) and molecular dynamics, would be invaluable in quantifying these changes. DFT calculations could provide insights into the electronic structure, charge distribution, and reactivity of Nicardipine N-Oxide. Molecular dynamics simulations could model its interaction with biological membranes and potential target receptors, predicting how the increased polarity might affect its ability to cross the blood-brain barrier or cell membranes. These computational approaches would be essential to form hypotheses about its pharmacological profile in the absence of experimental data.

Table 1: Theoretical Physicochemical Properties of Nicardipine vs. This compound

| Property | Nicardipine | This compound (Theoretical) |

| Molecular Formula | C₂₆H₂₉N₃O₆ | C₂₆H₂₉N₃O₇ |

| Molecular Weight | 479.5 g/mol nih.gov | 495.5 g/mol |

| XLogP3 | 3.8 nih.gov | Lower than 3.8 |

| Hydrogen Bond Donors | 1 nih.gov | 1 |

| Hydrogen Bond Acceptors | 8 nih.gov | 9 |

Note: The properties for this compound are theoretical and based on the addition of an oxygen atom to the tertiary amine of nicardipine.

Theoretical Structure-Activity Relationship (SAR) Studies of N-Oxidation and Biological Activity

Direct structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. However, the extensive SAR data for 1,4-dihydropyridine (B1200194) (DHP) calcium channel blockers like nicardipine can provide a framework for hypothesizing the effects of N-oxidation.

The key pharmacophoric features of DHPs include:

The 1,4-dihydropyridine ring is essential for activity.

The presence of a substituted phenyl ring at the 4-position is crucial, with the substitution pattern influencing potency and selectivity. researchgate.net

Ester groups at the 3- and 5-positions contribute significantly to activity. researchgate.net

N-oxidation occurs on the tertiary amine of the side chain at the 5-position. This modification is spatially distant from the core DHP ring and the 4-phenyl ring, which are the primary determinants of binding to the L-type calcium channel. However, the introduction of the bulky and polar N-oxide group could have several consequences:

Altered Binding Affinity: The increased polarity and steric bulk of the N-oxide side chain might hinder the optimal positioning of the molecule within the binding pocket of the L-type calcium channel, potentially leading to reduced antagonist activity compared to nicardipine.

Modified Selectivity: The change in the side chain's properties could alter the compound's affinity for other receptors or channels. Nicardipine itself has been reported to interact with other targets, such as adenosine (B11128) receptors and certain cytochrome P450 enzymes. bertin-bioreagent.com It is conceivable that the N-oxide metabolite could exhibit a different selectivity profile.

In Vitro Assessment of Receptor Binding or Enzyme Modulation Potential

There is no specific in vitro data available that assesses the receptor binding or enzyme modulation potential of this compound. The in vitro pharmacological profile of the parent compound, nicardipine, is well-characterized.

Nicardipine is a potent antagonist of L-type calcium channels, which is the primary mechanism for its vasodilatory and antihypertensive effects. europa.eu It also exhibits inhibitory activity against several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C19. drugs.com

The formation of the N-oxide metabolite would likely impact these interactions. The increased polarity could reduce its affinity for the lipophilic binding sites of cytochrome P450 enzymes. Similarly, its binding to the L-type calcium channel could be weakened due to the altered physicochemical properties of the side chain. It is a common observation that N-oxide metabolites are less pharmacologically active than their parent compounds.

Table 2: In Vitro Activity of Nicardipine at Various Targets

| Target | Activity of Nicardipine | Theoretical Activity of this compound |

| L-type Calcium Channels | Potent Antagonist europa.eu | Potentially Reduced Antagonist Activity |

| CYP3A4 | Inhibitor drugs.com | Potentially Reduced Inhibitory Activity |

| CYP2D6 | Inhibitor drugs.com | Potentially Reduced Inhibitory Activity |

| CYP2C19 | Inhibitor drugs.com | Potentially Reduced Inhibitory Activity |

Note: The activity of this compound is theoretical and not based on experimental data.

Comparative Analysis of N-Oxide versus Parent Compound in Mechanistic Biological Assays

Direct comparative studies of this compound and nicardipine in mechanistic biological assays are not found in the published literature. Nicardipine is known to be extensively metabolized in the liver, with the primary metabolites in humans resulting from the oxidative cleavage of the N-methylbenzyl moiety and oxidation of the pyridine (B92270) ring. europa.eu The N-oxide is considered a minor metabolite.

In the absence of direct comparative data, a theoretical comparison can be made based on the structural differences.

Potency: It is highly probable that this compound would be a less potent vasodilator than nicardipine. The N-oxidation introduces a polar group that could decrease its affinity for the L-type calcium channel.

Pharmacokinetics: The increased hydrophilicity of this compound would likely lead to more rapid renal excretion compared to nicardipine. This would result in a shorter biological half-life for the N-oxide metabolite.

Future Directions and Emerging Research Avenues

Application of Advanced Hyphenated Analytical Techniques for Comprehensive Characterization

The complete chemical and physical characterization of Nicardipine (B1678738) N-Oxide is fundamental to understanding its biological activity. While standard analytical methods have been employed, the future lies in the application of advanced hyphenated techniques. numberanalytics.comsaspublishers.com These methods, which couple separation techniques with sensitive detection technologies, offer unparalleled advantages in terms of sensitivity, specificity, and the amount of information they can provide from a single analysis. numberanalytics.comfrontiersin.org

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are becoming indispensable tools in pharmaceutical analysis. numberanalytics.comlupinepublishers.comnih.govasiapharmaceutics.info LC-MS, in particular, is highly effective for identifying and quantifying drug metabolites in complex biological matrices. numberanalytics.comsaspublishers.com The use of tandem mass spectrometry (LC-MS/MS) further enhances the ability to elucidate the structure of metabolites and impurities. nih.gov These powerful techniques will be instrumental in creating a detailed profile of Nicardipine N-Oxide, including its precise molecular weight and structural details. saspublishers.com

Table 1: Advanced Hyphenated Techniques for this compound Characterization

| Technique | Principle | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. numberanalytics.comnih.gov | Precise identification and quantification of this compound in biological fluids like plasma and urine. frontiersin.orgresearchgate.net Elucidation of its chemical structure. |

| GC-MS | Couples gas chromatography for separation of volatile compounds with mass spectrometry for detection and identification. numberanalytics.com | Analysis of potential volatile degradation products of this compound. |

| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy for direct structural elucidation of separated compounds. nih.govasiapharmaceutics.info | Unambiguous confirmation of the this compound structure and identification of isomers. |

Integration of Omics Technologies for Systems-Level Understanding of N-Oxidation

To fully grasp the biological implications of Nicardipine N-oxidation, a systems-level approach is necessary. The integration of "omics" technologies, such as metabolomics, proteomics, and genomics, offers a holistic view of the metabolic processes involved. acs.orgfrontiersin.org Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a direct snapshot of the biochemical changes induced by the formation of this compound. acs.orgfrontiersin.orgupc.edu

By analyzing the global metabolic profile, researchers can identify pathways affected by the N-oxidation of Nicardipine and potentially uncover novel biological roles or interactions of the metabolite. This approach moves beyond studying a single compound in isolation to understanding its impact within the complex network of the body's biochemistry. The use of machine learning algorithms to analyze these vast omics datasets can further help in identifying hidden patterns and correlations. pharmajen.com

Exploration of Novel Biocatalysts for N-Oxide Synthesis

The synthesis of this compound is crucial for its use as a reference standard in analytical studies and for further pharmacological testing. synzeal.comchemwhat.com While chemical synthesis methods exist, there is a growing interest in biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations. nih.govchimia.ch Biocatalysis offers several advantages, including high selectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis. nih.govresearchgate.net

Recent research has highlighted the potential of various enzymes, such as monooxygenases produced by recombinant E. coli or Pseudomonas species, for the efficient and regioselective synthesis of aromatic N-oxides. researchgate.netnih.govnih.gov The exploration of novel biocatalysts, potentially discovered through genome mining and enzyme engineering, could lead to more efficient and sustainable methods for producing this compound. nih.govfrontiersin.orgresearchgate.net This would not only facilitate research but also align with the principles of green chemistry.

Table 2: Potential Biocatalysts for this compound Synthesis

| Biocatalyst Type | Example | Potential Advantage for this compound Synthesis |

|---|---|---|

| Monooxygenases | Soluble di-iron monooxygenases (e.g., PmlABCDEF) researchgate.netnih.gov | High regioselectivity, avoiding unwanted side reactions. |

| Cytochrome P450s | Recombinant human CYPs expressed in E. coli dergipark.org.tr | Mimics the primary metabolic pathway in humans. |

| Whole-cell systems | Pseudomonas putida nih.govnih.gov | Simplified procedure and increased productivity. |

Refinement of Computational Models for Predicting N-Oxidation and Metabolite Fate

Computational modeling has become an invaluable tool in drug discovery and development, offering the ability to predict various properties of drug candidates, including their metabolism. pharmajen.comnih.govresearchgate.net In the context of this compound, the refinement of computational models can provide significant insights into the likelihood of N-oxidation and the subsequent fate of the metabolite. nih.gov

Current models utilize various approaches, including structure-based methods that consider the interactions between the drug and metabolizing enzymes, and ligand-based methods that derive relationships from the structures of known metabolized compounds. nih.govacs.org By incorporating more extensive datasets and employing advanced machine learning algorithms, these models can become more accurate in predicting the sites of metabolism and the potential for N-oxide formation. researchgate.netresearchgate.netnih.gov Such predictive tools can help in the early stages of drug design to anticipate metabolic pathways and guide the development of safer and more effective drugs. pharmajen.com

Q & A

Q. How to ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.